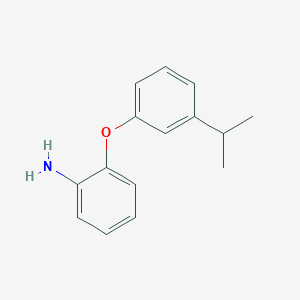

4-fluoro-N-(1H-indol-6-ylmethyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

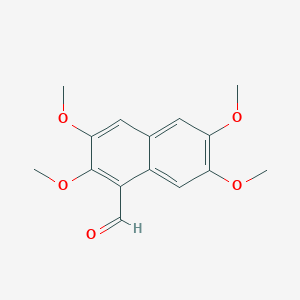

The compound "4-fluoro-N-(1H-indol-6-ylmethyl)aniline" is a chemical that appears to be related to various research areas, including the synthesis of coordination polymers, organic materials with mesogenic properties, and pharmaceutical intermediates. The papers provided discuss compounds with similar structures and functionalities, which can offer insights into the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, such as the addition reaction of bis(4-fluorophenyl)methanone with aniline to produce N-[Bis(4-fluorophenyl)methylene]aniline , and the condensation of 2-(2-(5-fluoro-1H-indol-1-yl)acetoamide) acetic acid with aromatic aldehydes to create oxazol-5(4H)-one derivatives . Another synthesis route includes the preparation of a fluvastatin intermediate through isopropylation, alkylation, and intramolecular cyclization . These methods could potentially be adapted for the synthesis of "4-fluoro-N-(1H-indol-6-ylmethyl)aniline."

Molecular Structure Analysis

The molecular structure of compounds similar to "4-fluoro-N-(1H-indol-6-ylmethyl)aniline" is characterized by the presence of fluorine atoms, which can influence the geometry and electronic properties of the molecule. For instance, the dihedral angles between the fluorobenzene rings and the aniline ring in N-[Bis(4-fluorophenyl)methylene]aniline are significant, indicating a non-planar structure . Such structural features are important for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the formation of coordination polymers with metals such as Hg(II) and Cd(II) , and the ability to form hydrogen bonds, as seen in the crystal packing of N-[Bis(4-fluorophenyl)methylene]aniline . These reactions are indicative of the potential for "4-fluoro-N-(1H-indol-6-ylmethyl)aniline" to participate in similar interactions, which could be exploited in materials science and supramolecular chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "4-fluoro-N-(1H-indol-6-ylmethyl)aniline" can be inferred from their synthesis and molecular structure. For example, the presence of fluorine atoms is likely to affect the compound's lipophilicity and electronic properties . Additionally, the ability to form coordination polymers suggests potential applications in nanostructured materials . The synthesis of dendrimers incorporating aniline derivatives also highlights the versatility of these compounds in forming complex macromolecular structures .

科学的研究の応用

1. Pharmacokinetics and Metabolism

Studies have investigated the metabolism and disposition of related compounds, elucidating the pathways involved in their biotransformation. For instance, the metabolism and disposition of a γ-aminobutyric acid type A receptor partial agonist were explored, highlighting the oxidative deamination and the role of monoamine oxidase-B in the metabolic process (Shaffer et al., 2008).

2. Diagnostic Imaging

Related fluorinated compounds have been used in diagnostic imaging techniques, such as positron emission tomography (PET), to distinguish between different types of lymphomas based on the intensity of uptake, providing a non-invasive method to assess disease progression and response to therapy (Schöder et al., 2005).

3. Cancer Research and Treatment

Fluorinated compounds have been examined in the context of cancer treatment, with studies on their pharmacokinetics, metabolism, and potential toxicity. One study explored the metabolism and disposition of brivanib alaninate, a dual inhibitor of vascular endothelial growth factor and fibroblast growth factor signaling pathways, emphasizing the importance of metabolic pathways in the elimination of the compound (Gong et al., 2011).

4. Environmental and Occupational Health

Research has also focused on the environmental and occupational exposure to related compounds, investigating the presence of hemoglobin adducts in workers exposed to benzidine and azo dyes, highlighting the carcinogenic potential of certain aniline derivatives (Beyerbach et al., 2005).

作用機序

Target of Action

It is known that indole derivatives, which include this compound, have a wide range of biological activities and can bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives, in general, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .

特性

IUPAC Name |

4-fluoro-N-(1H-indol-6-ylmethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2/c16-13-3-5-14(6-4-13)18-10-11-1-2-12-7-8-17-15(12)9-11/h1-9,17-18H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBNMQVDWLPHMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)CNC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(1H-indol-6-ylmethyl)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1328136.png)

![Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1328137.png)

![Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1328138.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1328139.png)

![8,9-Dibromo-2,3-dihydro[1,4]dioxino[2,3-b]oxanthrene](/img/structure/B1328158.png)

![N-(4'-Amino-3'-fluoro[1,1'-biphenyl]-4-yl)-N,N-dimethylamine](/img/structure/B1328166.png)

![2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1328167.png)

![2-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B1328180.png)